molecular formula C27H22ClN7O B2588906 N-[(4-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide CAS No. 902290-65-7

N-[(4-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide

Cat. No. B2588906
CAS RN: 902290-65-7
M. Wt: 495.97
InChI Key: ASIRDXYUSGBAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide is a useful research compound. Its molecular formula is C27H22ClN7O and its molecular weight is 495.97. The purity is usually 95%.
BenchChem offers high-quality N-[(4-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds as Anticancer Agents

The synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety have shown potent anticancer activities. These compounds, through their structural features, indicate the significance of heterocyclic compounds in developing potential anticancer agents. The structural complexity and the presence of heteroatoms in these compounds could suggest similar research applications for the compound , focusing on its anticancer potential (Gomha et al., 2017).

Macrocyclic Compounds in Molecular Recognition

The synthesis of chiral azamacrocycles using bis(α-chloroacetamide)s derived from chiral 1,2-diphenylethylenediamine showcases the importance of macrocyclic structures in molecular recognition and potentially as ligands in chiral catalysis. This research area could indicate applications for the compound in forming complex structures that could be used in chiral separations or as part of catalytic systems (Hu et al., 1999).

Fluorescence Properties of Hexaazaphenalene Derivatives

The study on symmetric hexaazaphenalenes and their linkage through hydrogen-bonding interactions, leading to one-handed helical hydrogen-bonded chains and notable fluorescence properties, opens up research applications in materials science, especially in developing fluorescent materials or sensors (Suzuki et al., 2010). This suggests potential applications for the compound in the development of new materials with specific optical properties.

Antimicrobial Properties of Arylsubstituted Compounds

The synthesis and antimicrobial testing of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment indicate the relevance of such compounds in developing new antimicrobial agents. Given the structural complexity and potential reactivity of the compound , similar applications could be explored in the realm of antimicrobial drug development (Baranovskyi et al., 2018).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32ClN7O/c28-20-15-13-18(14-16-20)17-29-24(36)12-6-11-23-31-32-27-34(23)22-10-5-4-9-21(22)26-30-25(33-35(26)27)19-7-2-1-3-8-19/h1-3,7-8,13-16,21-22,25-26,30,33H,4-6,9-12,17H2,(H,29,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASNOKXRVNMXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3NC(NN3C4=NN=C(N24)CCCC(=O)NCC5=CC=C(C=C5)Cl)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide

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